

The Silent Synthesis: A Historical and Technical Guide to Monoisopropyl Phthalate

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Compound of Interest

Compound Name: *Monoisopropyl phthalate*

Cat. No.: *B046953*

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An in-depth examination of the likely historical synthesis, physicochemical properties, and modern metabolic context of **Monoisopropyl Phthalate**.

For Researchers, Scientists, and Drug Development Professionals

While a singular, celebrated moment of discovery for **Monoisopropyl Phthalate** (MIPP) is absent from the annals of chemical literature, its genesis is intrinsically tied to the burgeoning field of organic synthesis in the early 20th century. The esterification of phthalic anhydride with various alcohols was a common practice, and the synthesis of the isopropyl monoester would have been a logical and routine extension of this work. This technical guide provides a plausible historical context for its first preparation, detailed experimental protocols reflective of the era, and contemporary data on its metabolic formation.

Physicochemical and Analytical Data

Quantitative data from the period of MIPP's likely first synthesis are not available. The table below summarizes its modernly characterized properties. Early 20th-century characterization would have relied on techniques such as elemental analysis, melting point determination, and titration to establish its identity and purity.

Property	Value
Molecular Formula	C ₁₁ H ₁₂ O ₄
Molecular Weight	208.21 g/mol
CAS Number	35118-50-4
Appearance	White Solid
IUPAC Name	2-(isopropoxycarbonyl)benzoic acid
Synonyms	Phthalic acid monoisopropyl ester, Mono-isopropyl phthalate

Historical Synthesis Protocol: A Representative Method

The following protocol outlines a plausible method for the first synthesis of **Monoisopropyl phthalate**, employing the principles of Fischer-Speier esterification, a cornerstone of organic chemistry in the early 20th century.

Objective: To prepare **Monoisopropyl phthalate** via the acid-catalyzed esterification of phthalic anhydride with isopropanol.

Materials:

- Phthalic anhydride
- Isopropanol (reagent grade)
- Concentrated sulfuric acid
- 5% Sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate

- Ice

Experimental Procedure:

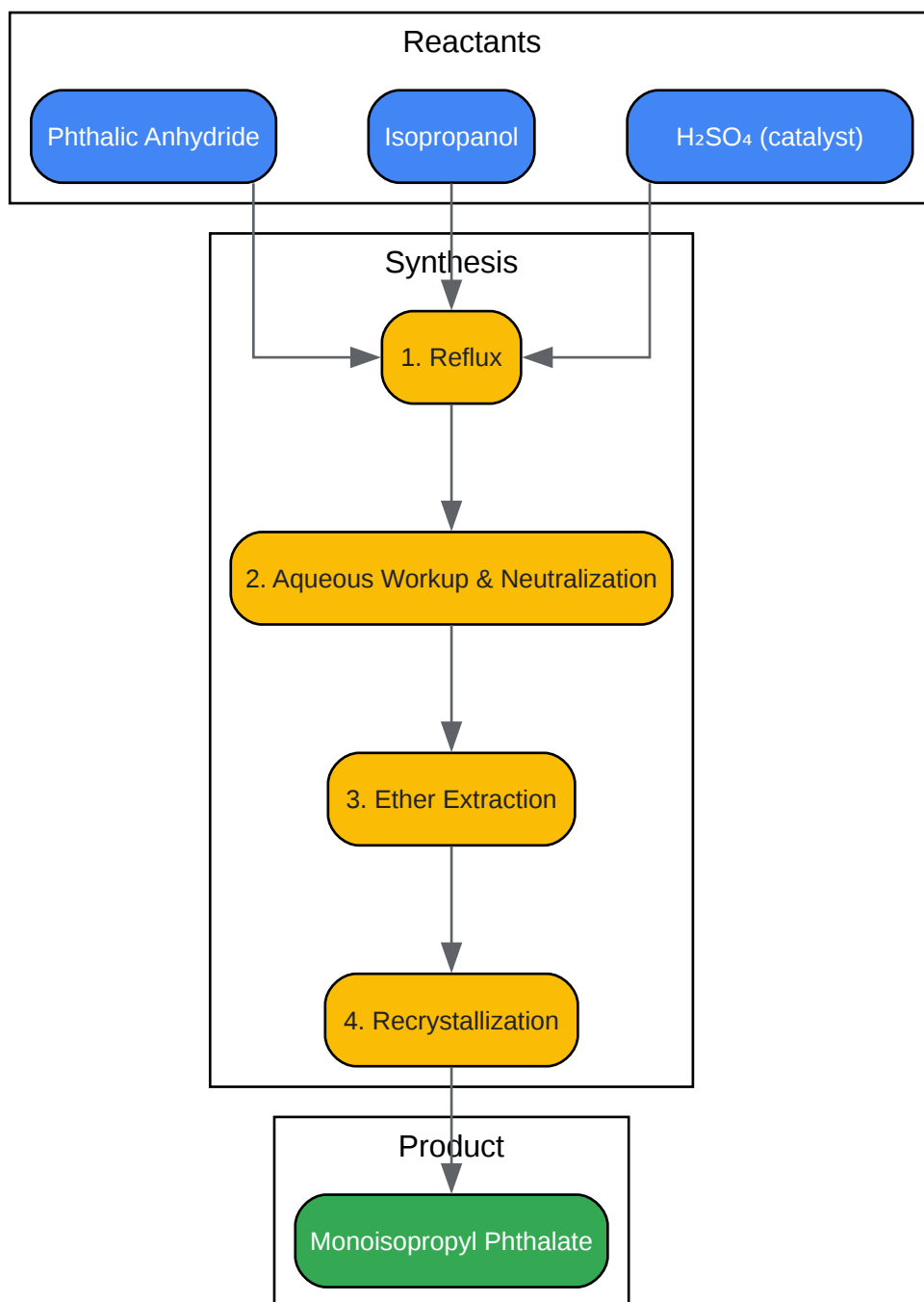
- **Reaction Setup:** A mixture of phthalic anhydride (1.0 molar equivalent) and an excess of isopropanol (5.0 molar equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
- **Catalysis:** A catalytic amount of concentrated sulfuric acid (0.05 molar equivalents) is carefully added to the stirred reaction mixture.
- **Heating:** The reaction mixture is heated to reflux for a period of 2-4 hours to facilitate the formation of the monoester.
- **Workup:** a. Upon cooling, the reaction mixture is poured over crushed ice to precipitate the product and dilute the excess isopropanol. b. The acidic solution is neutralized by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases. c. The aqueous mixture is then transferred to a separatory funnel and extracted twice with diethyl ether.
- **Purification:** a. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. b. The solvent is removed under reduced pressure to yield the crude **Monoisopropyl phthalate**. c. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization (Historical Approach):

- **Melting Point Determination:** The purity of the recrystallized product would be assessed by its melting point.
- **Titration:** The carboxylic acid functionality of the monoester would be titrated with a standardized solution of sodium hydroxide to determine the equivalent weight.
- **Elemental Analysis:** The empirical formula would be confirmed by combustion analysis to determine the percentages of carbon and hydrogen.

Visualizing the Process and Pathway

Experimental Workflow for Historical Synthesis

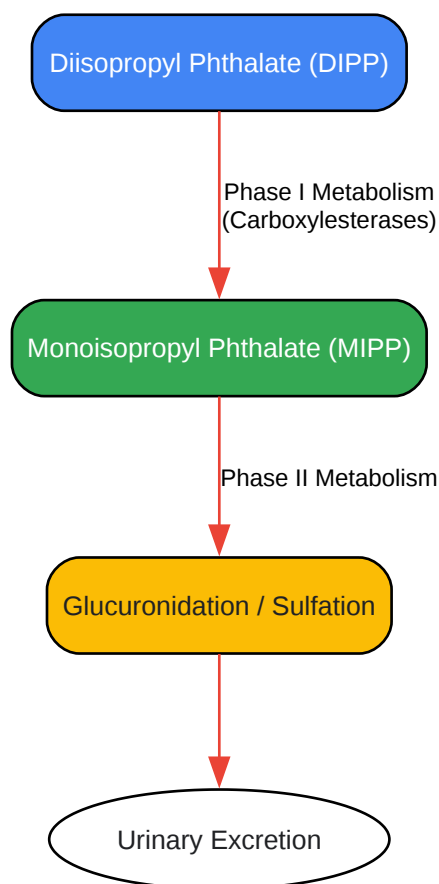


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Caption: A plausible workflow for the historical synthesis of **Monoisopropyl phthalate**.

Metabolic Pathway: Formation from Diisopropyl Phthalate

Monoisopropyl phthalate is primarily encountered in modern research as a metabolite of Diisopropyl phthalate (DIPP), a commercially used plasticizer. The following diagram illustrates this metabolic conversion.



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Caption: The metabolic pathway from Diisopropyl phthalate to **Monoisopropyl phthalate**.

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